4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine

Description

Properties

IUPAC Name |

4-[2-(morpholin-4-ylmethyl)-2-nitrobutyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O4/c1-2-13(16(17)18,11-14-3-7-19-8-4-14)12-15-5-9-20-10-6-15/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGDDCOXMUFUCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN1CCOCC1)(CN2CCOCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034746 | |

| Record name | 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, 2% active ingredient of Bioban P-147; [Reference #1] | |

| Record name | Morpholine, 4,4'-(2-ethyl-2-nitro-1,3-propanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11585 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1854-23-5 | |

| Record name | 4,4′-(2-Ethyl-2-nitro-1,3-propanediyl)bis[morpholine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1854-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001854235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholine, 4,4'-(2-ethyl-2-nitro-1,3-propanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(2-ethyl-2-nitropropane-1,3-diyl)bismorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-(2-ETHYL-2-NITRO-1,3-PROPANEDIYL)BISMORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKD3T9KQ74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (CAS 1854-23-5)

[1][2][3][4]

Part 1: Executive Summary & Core Directive

Compound Identity: 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine CAS Number: 1854-23-5 Primary Commercial Formulation: Bioban™ P-1487 (approx. 20% w/w component) Functional Class: Antimicrobial Agent, Bactericide, Fungicide, Formaldehyde Releaser.[1][2][3]

Directive for Drug Development Professionals: While not a pharmaceutical active ingredient (API) for therapeutic use, this compound is a critical process auxiliary and environmental toxicant relevant to pharmaceutical manufacturing. It is widely used to preserve water-based cooling systems, metalworking fluids (MWFs), and industrial slurries.

Relevance to the Audience:

-

Process Safety: Understanding its hydrolysis and formaldehyde release mechanism is essential for maintaining facility safety standards (OSHA/REACH compliance).[2]

-

Contamination Control: Residues in process water (e.g., heat exchanger leaks) can introduce trace formaldehyde or morpholine into the manufacturing stream, requiring robust detection methods.

-

Toxicology: As a skin sensitizer and carcinogen precursor (formaldehyde), it requires strict handling protocols in R&D and pilot plant environments.

Part 2: Chemical Identity & Physicochemical Profile[3]

This compound is a Mannich base derived from the condensation of a nitroalkane, formaldehyde, and a secondary amine.

| Property | Data / Description |

| IUPAC Name | 4,4'-(2-Ethyl-2-nitropropane-1,3-diyl)bismorpholine |

| Molecular Formula | C₁₃H₂₅N₃O₄ |

| Molecular Weight | 287.36 g/mol |

| Appearance | Yellow to brown oily liquid (often in mixture) |

| Solubility | Soluble in water (hydrolyzes), alcohols, and aromatics.[1][2] |

| LogP | ~0.1 (Estimated); indicates moderate hydrophilicity.[2] |

| Boiling Point | ~350°C (Decomposes) |

| Stability | Stable in anhydrous concentrates; hydrolyzes in aqueous media (pH dependent).[2] |

Part 3: Synthesis & Manufacturing

The synthesis follows a double Mannich Reaction (nitro-Mannich).[2] The electron-withdrawing nitro group of 1-nitropropane activates the

Reaction Scheme

Reagents: 1-Nitropropane, Formaldehyde (aq), Morpholine.[2] Conditions: Basic catalysis (optional), 50–70°C, exothermic control.

Figure 1: Synthesis pathway via double Mannich condensation.[2]

Part 4: Mechanism of Action & Efficacy

The biocidal activity is dual-modal, making it highly effective against resistant bacterial strains (e.g., Pseudomonas) and fungi.

Formaldehyde Release (Hydrolysis)

In aqueous environments, the Mannich base equilibrium reverses. The rate of hydrolysis is pH- and temperature-dependent.[2]

-

Mechanism: The C-N bond adjacent to the morpholine ring cleaves, releasing formaldehyde (electrophilic cross-linker) and the amine.

-

Target: Formaldehyde cross-links microbial proteins and DNA.

Nitro-Group Redox Interference

The nitro group (-NO₂) and its organic backbone interact with microbial cell membranes and electron transport chains, disrupting cellular respiration independently of formaldehyde.[2]

Figure 2: Dual-mode mechanism of action: Hydrolysis and direct membrane interaction.[2]

Part 5: Analytical Methodologies

For researchers monitoring residues in process water or validating cleaning protocols, HPLC is the standard. Gas Chromatography (GC) is suitable but requires care due to thermal instability (decomposition to HCHO in the inlet).

Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: Quantification of CAS 1854-23-5 in aqueous mixtures.[2]

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Phenomenex Luna C18, 5µm, 250 x 4.6 mm) or Newcrom R1 |

| Mobile Phase | Isocratic: Acetonitrile (30%) / Water (70%) with 0.1% H₃PO₄ (Phosphoric Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array at 215 nm (Primary) and 254 nm (Secondary) |

| Injection Vol | 10–20 µL |

| Run Time | ~15 minutes |

| Retention Time | Expect elution between 5–10 mins (depends on exact organic ratio) |

Sample Preparation:

-

Dilution: Dilute sample in Mobile Phase.

-

Filtration: Filter through 0.45 µm PTFE filter (Nylon may bind nitro-compounds).[2]

-

Stability: Analyze within 4 hours of preparation due to hydrolysis.

Protocol: Gas Chromatography (GC-MS)

Note: Use for identifying breakdown products (Morpholine, 1-Nitropropane).[2]

-

Inlet: Splitless, 200°C (Keep low to minimize thermal breakdown).

-

Column: DB-5ms or equivalent non-polar capillary.[2]

-

Program: 50°C (2 min)

10°C/min

Part 6: Safety, Toxicology & Regulatory

Hazard Classification (GHS):

-

Acute Toxicity: Harmful if swallowed or inhaled.[2]

-

Skin Sensitization: Category 1 (May cause allergic skin reaction).[2]

-

Carcinogenicity: Potential carcinogen (Category 1B/2) due to Formaldehyde release.[2]

Handling Protocols:

-

Engineering Controls: Handle only in a fume hood.

-

PPE: Nitrile gloves (breakthrough time > 480 min), safety goggles, and lab coat.

-

Deactivation: Neutralize spills with dilute sodium bisulfite (scavenges formaldehyde) followed by alkaline hydrolysis.[2]

Regulatory Status:

References

-

U.S. Environmental Protection Agency (EPA). (2007).[2][4] Reregistration Eligibility Decision for Bioban P-1487.[2][5] EPA-HQ-OPP-2007-0553.[2] Retrieved from [Link][2]

-

National Institutes of Health (NIH) - PubChem. (2025).[2] Compound Summary: 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine (CAS 1854-23-5).[1][6][2][7][8] Retrieved from [Link][2]

-

Haz-Map. (n.d.). 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine - Occupational Exposure.[2] Retrieved from [Link][2]

-

SIELC Technologies. (2018).[2] HPLC Separation of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine.[1][2] Retrieved from [Link][2]

Sources

- 1. 4,4’-(2-Ethyl-2-nitrotrimethylene)dimorpholine | SIELC Technologies [sielc.com]

- 2. 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine | C13H25N3O4 | CID 61279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine | 1854-23-5 | Benchchem [benchchem.com]

- 4. govinfo.gov [govinfo.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine - Hazardous Agents | Haz-Map [haz-map.com]

- 7. 4-(2-Nitrobutyl)morpholin und 4,4′-(2-Ethyl-2-nitro-1,3-propandiyl)bismorpholin: MAK-Begründung, Nachtrag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-(2-Nitrobutyl)morpholin und 4,4′-(2-Ethyl-2-nitro-1,3-propandiyl)bismorpholin: MAK-Begründung, Nachtrag - PubMed [pubmed.ncbi.nlm.nih.gov]

4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Biocidal Applications

Abstract

4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine is a highly effective, structurally complex heterocyclic compound utilized extensively in industrial microbiology and materials preservation. This whitepaper provides an in-depth analysis of its physicochemical properties, dual-action biocidal mechanisms, and the kinetically controlled synthesis pathways required for its manufacture. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical chemistry and field-proven application science.

Introduction and Chemical Identity

4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (CAS: 1854-23-5) is a C-nitro bismorpholine derivative[1]. Widely recognized as a broad-spectrum antimicrobial agent, it is most commonly utilized as a primary active ingredient in industrial biocides, such as Bioban P-1487, where it is synergistically formulated with 4-(2-nitrobutyl)morpholine[2][3]. As an application scientist, understanding the behavior of this compound is critical for formulating stable metalworking fluids, preserving hydrocarbon fuels, and mitigating microbial resistance in complex aqueous systems[3].

Physicochemical and Structural Properties

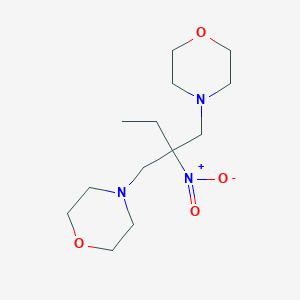

The efficacy of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine is deeply tied to its physicochemical profile. The molecule consists of two morpholinomethyl groups bonded to the C-1 carbon of 1-nitropropane[1]. This dual-morpholine substitution enhances its solubility profile in both aqueous and organic matrices, a critical feature for partitioning into the water-oil interfaces of fuel storage tanks and metalworking emulsions[2][3].

Table 1: Physicochemical and Structural Properties

| Property | Value / Description |

| IUPAC Name | 4-[2-(morpholin-4-ylmethyl)-2-nitrobutyl]morpholine |

| CAS Registry Number | 1854-23-5 |

| Molecular Formula | C13H25N3O4 |

| Molecular Weight | 287.36 g/mol |

| Monoisotopic Mass | 287.1845 Da |

| LogP | 0.593 |

| Physical State | Liquid (Yellow to brown, mild fishy odor in commercial mixtures) |

Mechanism of Biocidal Action

Unlike simple, single-target antibiotics, 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine operates via a non-specific, dual-action biocidal mechanism[4]. This multi-target approach makes bacterial and fungal resistance highly unlikely.

-

Formaldehyde Release : Upon hydrolysis in aqueous microbial environments, the compound acts as a sustained formaldehyde donor. The released formaldehyde acts as a potent electrophile, crosslinking primary amines in microbial proteins and nucleic acids.

-

Nitro-alkane Reactivity : The residual nitro-alkane intermediate induces severe oxidative stress, rapidly depleting intracellular thiols (such as glutathione) and disrupting cellular respiration.

Figure 1: Dual-action biocidal mechanism via formaldehyde release and nitro-alkane reactivity.

Chemical Synthesis and Manufacturing Protocol

The synthesis of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine relies on a Mannich-type condensation reaction between 1-nitropropane, morpholine, and formaldehyde[5]. The reaction pathway is highly sensitive to kinetic and thermodynamic controls. While slow addition of formaldehyde favors the mono-substituted 4-(2-nitrobutyl)morpholine, rapid addition kinetically drives the reaction toward the dimorpholine derivative[5].

Figure 2: Synthesis workflow of the dimorpholine derivative via kinetically controlled condensation.

Step-by-Step Synthesis Methodology

-

Reagent Preparation : Charge a jacketed, glass-lined reactor with 1-nitropropane and morpholine in a strict 1:2 molar ratio.

-

Thermal Regulation : Initiate mechanical agitation and elevate the reactor temperature to 55–60 °C[5].

-

Causality: Maintaining this specific thermal window provides the necessary activation energy for the condensation while preventing the thermal decomposition of the nitroalkane precursors.

-

-

Kinetic Formaldehyde Addition : Introduce 37% aqueous formaldehyde (2 molar equivalents) over a rapid addition period of strictly less than 2.5 hours[5].

-

Causality: Rapid addition saturates the reaction matrix, shifting the kinetic equilibrium to favor the double Mannich condensation, thereby maximizing the yield of the dimorpholine product over the mono-morpholine adduct[5].

-

-

Digestion Phase : Maintain the reaction mixture at 55–60 °C for an additional holding period of 2 to 4 hours[5].

-

Causality: This self-validating digestion step ensures the complete consumption of formaldehyde and allows any transient mono-adducts to fully convert into the target dimorpholine.

-

-

Phase Separation : Cool the mixture to ambient temperature. The product forms a distinct organic phase. Isolate the dimorpholine product via decantation or a separatory funnel.

Analytical Characterization and Formulation Stability

To ensure batch-to-batch consistency and regulatory compliance, the compound must be rigorously analyzed and intelligently formulated.

Reverse-Phase HPLC-MS Protocol

-

Column : High-resolution reverse-phase column (e.g., Newcrom R1, 3 µm particle size)[6].

-

Mobile Phase : Gradient of Acetonitrile (MeCN) and Water[6].

-

Modifier Selection : Add 0.1% Formic acid.

-

Causality: While phosphoric acid is traditionally used for UV-based HPLC to achieve sharp peak shapes, it is non-volatile and will foul Mass Spectrometry (MS) detectors. Formic acid is mandatory for MS-compatible applications to ensure proper ionization and system longevity[6].

-

Formulation Insights

When formulating this biocide into household or personal products, pH control is paramount. Patent literature indicates that maintaining the aqueous medium at a pH of less than 6.0 (optimally 3.5 to 5.6) significantly enhances the preservative efficacy of the morpholine/dimorpholine mixture against yeasts, molds, and bacteria[7][8].

Toxicology and Occupational Safety

While highly effective as a biocide, 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine presents specific occupational hazards. It is formally classified as a skin sensitizer[2].

-

Allergic Contact Dermatitis : Repeated dermal exposure, particularly among machinists handling metalworking fluids, can induce allergic contact dermatitis[1][2]. The sensitization mechanism involves the compound acting as a hapten, binding to skin proteins and triggering a delayed Type IV hypersensitivity reaction[9].

-

Safety Protocols : Personnel must utilize nitrile or butyl rubber gloves, chemical splash goggles, and ensure adequate local exhaust ventilation to prevent vapor transport and dermal contact[9].

References

-

SIELC Technologies . "4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine". URL: [Link]

-

Haz-Map . "4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine - Hazardous Agents". URL: [Link]

-

PubChem, National Institutes of Health . "4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine | C13H25N3O4 | CID 61279". URL:[Link]

-

PrepChem . "Synthesis of 2-nitrobutylmorpholine". URL:[Link]

- Google Patents. "US4607036A - Preservative compositions employing anti-microbial morpholine derivatives".

-

U.S. Environmental Protection Agency (EPA) . "Reregistration Eligibility Decision for Bioban P-1487". URL:[Link]

-

Centers for Disease Control and Prevention (CDC) . "Health Hazard Evaluation Report 85-039-1723". URL:[Link]

-

Ataman Kimya . "VANTOCIL IB Antimicrobial Data". URL: [Link]

Sources

- 1. 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine | C13H25N3O4 | CID 61279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine - Hazardous Agents | Haz-Map [haz-map.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. 4-(2-Nitrobutyl)morpholine | 2224-44-4 | Benchchem [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. 4,4’-(2-Ethyl-2-nitrotrimethylene)dimorpholine | SIELC Technologies [sielc.com]

- 7. US4607036A - Preservative compositions employing anti-microbial morpholine derivatives - Google Patents [patents.google.com]

- 8. US4607036A - Preservative compositions employing anti-microbial morpholine derivatives - Google Patents [patents.google.com]

- 9. cdc.gov [cdc.gov]

Technical Guide: Biological Activity & Application of 4,4'-(2-ethyl-2-nitro-1,3-propanediyl)bismorpholine

The following technical guide provides an in-depth analysis of 4,4'-(2-ethyl-2-nitro-1,3-propanediyl)bismorpholine , a specialized nitro-morpholine biocide.

Executive Summary

4,4'-(2-ethyl-2-nitro-1,3-propanediyl)bismorpholine (CAS No. 1854-23-5 ) is a potent antimicrobial agent primarily utilized in industrial preservation.[1][2] It functions as a formaldehyde-releasing biocide, providing broad-spectrum efficacy against bacteria and fungi in aqueous and hydrocarbon-based systems. Commonly found as a co-active ingredient in the commercial formulation Bioban™ P-1487 (typically ~20% concentration alongside ~70% 4-(2-nitrobutyl)morpholine), it is critical for preventing biomass accumulation in metalworking fluids, cooling systems, and fuels.

For drug development professionals, this compound serves as a reference point for formaldehyde-releasing mechanisms and contact sensitization toxicology , rather than a systemic therapeutic candidate. Its high reactivity and hydrolysis profile make it a standard for evaluating biocide stability and skin sensitization potential in industrial hygiene.

Chemical Characterization & Synthesis[3]

Structural Identity[4]

-

IUPAC Name: 4,4'-(2-ethyl-2-nitropropane-1,3-diyl)bismorpholine[1][2][3][4][5][6]

-

Molecular Formula: C₁₃H₂₅N₃O₄[3]

-

Physical State: Oily liquid (often in solution).

-

Solubility: Soluble in organic solvents; hydrolyzes in water.

Synthesis: The Double Mannich Reaction

The synthesis of this compound exemplifies a double Mannich condensation . The reaction involves the condensation of a primary nitroalkane (1-nitropropane) with two equivalents of formaldehyde and two equivalents of a secondary amine (morpholine).

Reaction Stoichiometry:

The electron-withdrawing nitro group acidifies the

Mechanism of Action: Hydrolytic Formaldehyde Release[7]

The biological activity of 4,4'-(2-ethyl-2-nitro-1,3-propanediyl)bismorpholine is predicated on its instability in aqueous environments. It acts as a "masked" formaldehyde donor.

The Hydrolysis Pathway

Upon contact with water (present in microbial cytoplasm or the aqueous phase of emulsions), the hemiaminal ether linkages cleave. This hydrolysis is pH-dependent and releases the active biocidal species: Formaldehyde (HCHO).

-

Primary Hydrolysis: The C-N bonds linking the morpholine rings to the central nitro-propane scaffold break.

-

Release: This liberates free morpholine and generates unstable nitro-alcohol intermediates, which deformylate to release formaldehyde.

-

Cellular Damage: The released formaldehyde cross-links bacterial proteins and DNA (alkylation), disrupting essential enzymatic functions and cell division.

Visualization of Mechanism

The following diagram illustrates the degradation pathway and biological targets.

Caption: Hydrolytic cascade of 4,4'-(2-ethyl-2-nitro-1,3-propanediyl)bismorpholine releasing formaldehyde active species.

Antimicrobial Spectrum & Efficacy[9][10][11]

The compound exhibits broad-spectrum activity, particularly effective against Gram-negative bacteria found in industrial fluids (e.g., Pseudomonas spp.).

Efficacy Data (Bioban P-1487 Mixture)

Note: Data typically reflects the commercial mixture (Bioban P-1487) due to the synergistic stability of the components.

| Organism Type | Target Species | MIC Range (ppm) | Efficacy Note |

| Gram-Negative | Pseudomonas aeruginosa | 500 - 1500 | Highly effective; overcomes slime/biofilm barriers. |

| Gram-Negative | Escherichia coli | 200 - 600 | Rapid kill kinetics via protein fixation. |

| Gram-Positive | Staphylococcus aureus | 200 - 800 | Effective, though slightly higher concentrations required. |

| Fungi/Yeast | Candida albicans | 500 - 1000 | Fungistatic at lower doses; fungicidal at high doses. |

| Mold | Aspergillus niger | 800 - 1500 | Prevents mycelial mat formation in fuel tanks. |

Synergistic Interactions

In industrial formulations, this compound is often paired with isothiazolinones (CMIT/MIT). The fast-acting nature of isothiazolinones complements the sustained formaldehyde release of the nitro-morpholine, preventing rapid regrowth of resistant strains.

Toxicology & Safety Profile

For researchers handling this material, the toxicological profile is dominated by its hydrolysis products.

Skin Sensitization (Critical Hazard)

-

Classification: Strong Skin Sensitizer (Category 1).

-

Mechanism: The released formaldehyde acts as a hapten, reacting with skin proteins to form immunogenic complexes.

-

Clinical Manifestation: Allergic Contact Dermatitis (ACD). Machinists exposed to cutting fluids containing this biocide frequently report eczema and dermatitis.

Carcinogenicity & Genotoxicity

-

Formaldehyde Release: Formaldehyde is a known human carcinogen (IARC Group 1). Consequently, this compound is treated as a potential carcinogen in long-term exposure scenarios.

-

Genotoxicity: In vitro assays have shown clastogenic potential (chromosomal breaks), attributed entirely to the released formaldehyde.[6]

Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Determination

Purpose: To determine the efficacy of the biocide against specific industrial isolates.

Reagents:

-

Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (for fungi).

-

Standardized bacterial inoculum (

CFU/mL). -

Stock solution of 4,4'-(2-ethyl-2-nitro-1,3-propanediyl)bismorpholine (dissolved in DMSO or sterile water immediately prior to use).

Workflow:

-

Preparation: Prepare a 2-fold serial dilution of the biocide in MHB in a 96-well microtiter plate. Range: 2000 ppm down to 15 ppm.

-

Inoculation: Add 10 µL of standardized inoculum to each well. Include a Growth Control (no biocide) and Sterility Control (no bacteria).

-

Incubation: Incubate at 35°C for 24 hours (bacteria) or 25°C for 48-72 hours (fungi).

-

Analysis: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.

-

Validation: Plate 10 µL from clear wells onto agar to determine Minimum Bactericidal Concentration (MBC).

Protocol: Hydrolysis Rate Analysis (HPLC)

Purpose: To quantify stability and formaldehyde release rate.

Method:

-

Dissolution: Dissolve compound in buffered water (pH 7.0 and pH 9.0) at 1000 ppm.

-

Sampling: Aliquot samples at T=0, 1h, 6h, 24h.

-

Derivatization: React aliquots with 2,4-Dinitrophenylhydrazine (DNPH) to capture released formaldehyde.

-

Detection: Analyze via HPLC-UV (360 nm) using a C18 column.

-

Mobile Phase: Acetonitrile/Water (60:40).

-

Metric: Decrease in parent peak vs. appearance of Formaldehyde-DNPH adduct.

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 61279: 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine. PubChem. Available at: [Link]

-

German Senate Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area (MAK Commission). (2025).[6] 4-(2-Nitrobutyl)morpholine and 4,4'-(2-ethyl-2-nitro-1,3-propanediyl)bismorpholine: MAK-Begründung, Nachtrag. Available at: [Link]

-

Haz-Map. (2025). Bioban P-1487: Occupational Health Database. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). (2026). Substance Registry Services: Morpholine, 4,4'-(2-ethyl-2-nitro-1,3-propanediyl)bis-.[2][3] Available at: [Link]

-

Sielc Technologies. (2018). HPLC Separation of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine. Available at: [Link]

Sources

- 1. Bioban P-1487 - Hazardous Agents | Haz-Map [haz-map.com]

- 2. lookchem.com [lookchem.com]

- 3. 4,4’-(2-Ethyl-2-nitrotrimethylene)dimorpholine | SIELC Technologies [sielc.com]

- 4. 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine | C13H25N3O4 | CID 61279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bioban P-1487 | C21H41N5O7 | CID 91622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(2-Nitrobutyl)morpholin und 4,4′-(2-Ethyl-2-nitro-1,3-propandiyl)bismorpholin: MAK-Begründung, Nachtrag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

Toxicological Profile: 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine

[1][2][3]

Executive Summary

4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (CAS 1854-23-5) is a morpholine-based biocide and preservative.[1][2][3][4] It is rarely encountered as a pure isolated substance in industrial applications; rather, it is the secondary active component (~20%) of the commercial mixture known as Bioban P-1487 , with 4-(2-nitrobutyl)morpholine (~70-80%) acting as the primary component.

Its toxicological profile is defined by its mechanism as a formaldehyde releaser . Upon contact with aqueous environments or biological fluids, the compound hydrolyzes to release formaldehyde, morpholine, and nitro-alkane byproducts.[5] Consequently, its safety assessment is driven by the local effects of formaldehyde (sensitization, carcinogenicity, irritation) and the systemic effects of the nitro-moiety. It is classified as a strong skin sensitizer, a skin/eye corrosive, and a Category 2 Carcinogen (MAK) due to formaldehyde release.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical nature of this compound is a prerequisite for predicting its bioavailability and environmental fate.

| Property | Data |

| Chemical Name | 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine |

| CAS Number | 1854-23-5 |

| Synonyms | Bioban P-1487 (component); Morpholine, 4,4'-(2-ethyl-2-nitro-1,3-propanediyl)bis- |

| Molecular Formula | C₁₃H₂₅N₃O₄ |

| Molecular Weight | 287.36 g/mol |

| Physical State | Yellow to amber liquid (in commercial mixture) |

| Solubility | Soluble in water (hydrolyzes); Soluble in organic solvents |

| Log K_ow | ~0.6 (Low bioaccumulation potential) |

| Vapor Pressure | Low (Commercial mixture VP ~1.07E-07 mmHg at 25°C) |

Mechanism of Toxicity

The toxicity of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine is not static; it is dynamic, resulting from its breakdown products.

Hydrolysis & Formaldehyde Release

The compound acts as a "masked" formaldehyde source. Under physiological conditions (pH 7.4) or in aqueous environments, the hemiaminal-like linkages destabilize.

Key Mechanistic Pathway:

-

Primary Hydrolysis: The dimorpholine structure releases one morpholine ring and formaldehyde, potentially forming the mono-morpholine derivative (4-(2-nitrobutyl)morpholine).

-

Secondary Hydrolysis: The remaining structure further degrades to release a second equivalent of formaldehyde, morpholine, and 1-nitropropane.

-

Toxicological Consequence: The released formaldehyde cross-links proteins (sensitization/carcinogenicity), while the nitro-alkanes can induce methemoglobinemia (though less common at biocidal concentrations).

Figure 1: Stepwise hydrolysis pathway of the dimorpholine derivative, illustrating the release of formaldehyde at multiple stages.

Toxicological Data Profile

The following data aggregates endpoints from regulatory dossiers (ECHA, EPA) and occupational safety assessments (MAK Commission). Note: Due to the compound's ubiquitous presence in the Bioban P-1487 mixture, some values reflect the mixture's toxicity profile.

Acute Toxicity

| Endpoint | Result | Classification (GHS/CLP) |

| Oral LD50 (Rat) | 620 mg/kg (approx) | Acute Tox. 4 (Harmful if swallowed) |

| Dermal LD50 (Rabbit) | ~420 - 600 mg/kg | Acute Tox. 3 (Toxic in contact with skin) |

| Inhalation LC50 | Data limited; mixture is harmful | Acute Tox. 4 (Harmful if inhaled) |

| Skin Corrosion | Visible necrosis < 4 hours | Skin Corr. 1B/1C (Causes severe burns) |

| Eye Damage | Irreversible corneal opacity | Eye Dam. 1 (Causes serious eye damage) |

Sensitization (Critical Endpoint)

This compound is a potent contact allergen .

-

Mechanism: Haptenization via formaldehyde release and direct reactivity of the nitro-morpholine structure.

-

Cross-Reactivity: High cross-reactivity exists between the dimorpholine (CAS 1854-23-5) and the monomorpholine (CAS 2224-44-4). Individuals sensitized to one often react to the other.

-

Human Data: Occupational allergic contact dermatitis is frequently reported in machinists exposed to metalworking fluids containing this biocide.

Genotoxicity & Carcinogenicity[6]

-

Genotoxicity:

-

In vitro:[6] Clastogenic (induces chromosomal breaks) in mammalian cells. This effect is largely attributed to formaldehyde release.

-

In vivo: Micronucleus tests are generally negative or equivocal, likely due to rapid metabolic detoxification of formaldehyde before reaching germ cells.

-

-

Carcinogenicity:

-

MAK Commission (Germany): Classified as Carcinogen Category 2 . This category implies it is considered carcinogenic to humans, but the data is insufficient to establish a safe Maximum Workplace Concentration (MAK).

-

Rationale: The classification is driven by the release of formaldehyde (a known nasal carcinogen) and the potential formation of nitrosamines (if nitrosating agents are present).

-

Environmental Fate & Ecotoxicology

As a biocide, the compound is designed to be toxic to microorganisms, which presents risks to non-target aquatic species upon release.

Ecotoxicity Values (Mixture Based)

| Species | Endpoint | Value (Estimated/Mixture) |

| Fish (Rainbow Trout) | LC50 (96h) | 1.0 – 2.5 mg/L |

| Invertebrates (Daphnia) | EC50 (48h) | ~1.5 – 5.0 mg/L |

| Algae | ErC50 (72h) | < 1.0 mg/L (Highly toxic to algae) |

| Birds | LD50 | > 2000 mg/kg (Practically non-toxic) |

Environmental Fate

-

Biodegradability: Readily biodegradable in adapted systems, but high concentrations can inhibit the bacteria responsible for degradation.

-

Hydrolysis: Rapid in water; half-life is pH-dependent (faster in acidic/neutral conditions).

-

Soil Mobility: High potential for mobility (low K_oc), posing a risk to groundwater if large spills occur.

Experimental Protocols

For researchers handling this substance, the following protocols ensure data integrity and safety.

Protocol: Quantification of Formaldehyde Release

To verify the "active" dosage of the biocide in a formulation.

-

Reagent Preparation: Prepare a solution of 2,4-Dinitrophenylhydrazine (DNPH) in acetonitrile.

-

Sample Hydrolysis: Dilute 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine in phosphate-buffered saline (pH 7.4) at 37°C. Incubate for 1, 4, and 24 hours.

-

Derivatization: Aliquot samples at time points and mix 1:1 with DNPH solution. Allow to react for 30 minutes.

-

Analysis (HPLC-UV):

-

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

-

Mobile Phase: Acetonitrile/Water (60:40 v/v).

-

Detection: UV at 360 nm.

-

Quantification: Compare peak area of Formaldehyde-DNPH adduct against a standard curve.

-

-

Validation: Ensure the control (Time 0) shows minimal free formaldehyde to confirm stability prior to hydrolysis.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

-

Cell Line: Use BALB/c 3T3 fibroblasts or HepG2 cells.

-

Seeding: Seed cells at 1x10⁴ cells/well in 96-well plates. Incubate 24h.

-

Exposure: Treat cells with serial dilutions of the test compound (0.1 µM to 1000 µM). Include a Positive Control (SDS) and Negative Control (Media).

-

Incubation: 24 hours at 37°C, 5% CO₂.

-

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

-

Readout: Absorbance at 570 nm. Calculate IC50.

Regulatory & Safety Summary

Figure 2: Regulatory classification and safety management flow.

Occupational Exposure Limits (OELs):

-

There is no specific OEL for the dimorpholine parent.

-

Formaldehyde OELs (e.g., OSHA PEL 0.75 ppm, ACGIH TLV 0.1 ppm) must be observed due to the release mechanism.

-

Morpholine OELs (e.g., ACGIH TLV 20 ppm) are also relevant.

References

-

European Chemicals Agency (ECHA). (2022). Registration Dossier: Reaction products of paraformaldehyde and 2-hydroxypropylamine (analogous morpholine structures). ECHA.[7] [Link]

-

MAK Commission. (2024). MAK- and BAT-Values List 2024: 4-(2-Nitrobutyl)morpholine and 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine.[5] Deutsche Forschungsgemeinschaft (DFG). [Link]

-

U.S. Environmental Protection Agency (EPA). (2013).[8] Registration Review: Bioban P-1487 (Mixture Assessment).[3] Regulations.gov. [Link]

-

Haz-Map. (2025). 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine - Occupational Health Database.[1] National Institutes of Health (NIH). ]">https://haz-map.com[2]

-

PubChem. (2025).[9][7] Compound Summary: 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine (CID 61279).[9] National Center for Biotechnology Information. [Link]

Sources

- 1. 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine | C13H25N3O4 | CID 61279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bioban P-1487 - Hazardous Agents | Haz-Map [haz-map.com]

- 3. lookchem.com [lookchem.com]

- 4. 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine | 1854-23-5 | Benchchem [benchchem.com]

- 5. 4-(2-Nitrobutyl)morpholin und 4,4′-(2-Ethyl-2-nitro-1,3-propandiyl)bismorpholin: MAK-Begründung, Nachtrag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The acute toxicity of surfactants on fish cells, Daphnia magna and fish-a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethylmorpholine | C6H13NO | CID 7525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. epawebapp.epa.ie [epawebapp.epa.ie]

- 9. Bioban P-1487 | C21H41N5O7 | CID 91622 - PubChem [pubchem.ncbi.nlm.nih.gov]

Environmental Fate and Degradation of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine: A Comprehensive Technical Guide

Executive Summary

4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (CAS: 1854-23-5) is a complex heterocyclic compound widely utilized as a broad-spectrum industrial biocide and materials preservative[1]. Frequently formulated alongside 4-(2-nitrobutyl)morpholine in commercial mixtures such as Bioban P-1487[2], it plays a critical role in preventing microbial degradation in metalworking fluids, cooling systems, and hydrocarbon fuels[3]. For researchers and drug development professionals, understanding the environmental fate of this compound is paramount. Its primary mechanism of action relies on its behavior as a formaldehyde-releaser[4], which, while highly effective for microbial control, presents unique challenges regarding hydrolytic stability, environmental persistence, and ecotoxicity[5].

Chemical Identity & Physicochemical Properties

To predict the environmental partitioning and biological interaction of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine, we must first analyze its physicochemical baseline. Table 1 summarizes the critical parameters that dictate its environmental fate[5][6].

Table 1: Physicochemical Properties and Environmental Causality

| Property | Value | Causality / Environmental Impact |

| CAS Number | 1854-23-5 | Unique identifier for regulatory tracking and environmental modeling. |

| Molecular Formula | C13H25N3O4 | Dictates the steric hindrance and hydrolytic vulnerability around the morpholine rings. |

| Molecular Weight | 287.36 g/mol | Influences biological membrane permeability and cellular uptake. |

| Vapor Pressure | ~16 mm Hg (at RT) | High volatility indicates a strong potential for atmospheric partitioning and vapor-phase exposure. |

| Water Solubility | Highly Soluble | Facilitates rapid dispersion in aqueous industrial systems and groundwater transport. |

| Ready Biodegradability | Not Readily Biodegradable | Leads to environmental persistence in soil and water matrices following industrial discharge. |

Mechanistic Action and Environmental Fate

The environmental fate of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine is fundamentally tied to its hydrolytic instability. In aqueous environments, the molecule undergoes pH-dependent cleavage. This hydrolysis is not merely a degradation pathway; it is the compound's core mechanism of action[7].

Upon hydrolysis, the morpholine rings are cleaved, leading to the controlled release of formaldehyde. The released formaldehyde acts as a potent electrophile, cross-linking primary amines and thiol groups in microbial proteins and nucleic acids, ultimately leading to cell death. However, the residual morpholine derivatives and nitro-compounds (such as 2-nitro-1-butene and 2-nitro-1-butanol) are not readily biodegradable. Consequently, while the active biocidal phase is transient, the degradation byproducts persist in soil and aquatic matrices, necessitating rigorous environmental monitoring[8].

Figure 1: Mechanistic pathway of hydrolysis, formaldehyde release, and environmental persistence.

Degradation Kinetics and Pathways

Kinetic studies reveal that the degradation of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine is highly sensitive to the pH of the aqueous matrix[5]. The compound degrades most rapidly in acidic conditions, which is a critical consideration for formulations deployed in aging fuel storage tanks where microbial acidic byproducts can lower the localized pH.

Table 2: Hydrolysis Kinetics in Buffered Water [5]

| pH Level | Rate Constant ( | Half-Life ( | Environmental & Industrial Relevance |

| pH 5.0 | 0.031855 hr⁻¹ | 21.8 hours | Acidic environments (e.g., degraded fuel storage bottoms). Rapid degradation. |

| pH 7.0 | 0.015231 hr⁻¹ | 45.5 hours | Neutral surface waters and standard aqueous formulations. |

| pH 9.0 | 0.015162 hr⁻¹ | 45.7 hours | Alkaline metalworking fluids. Prolonged stability compared to acidic matrices. |

The primary degradation products identified via reverse-phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC) include morpholine, 2-nitro-1-butanol, 2-nitro-1-butene, and various nitropropanes[5]. The formation of 2-nitro-1-butene is particularly notable as it accounts for >10% of the degradation mass balance.

Analytical Workflows & Experimental Protocols

To accurately map the degradation kinetics of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine, researchers must employ a protocol that prevents artifactual degradation during analysis. Because the compound is hydrolytically unstable, direct aqueous injection into a heated GC inlet will cause thermal and hydrolytic breakdown, skewing the data.

The following step-by-step methodology utilizes Solid-Phase Extraction (SPE) to arrest degradation, forming a self-validating system where the stoichiometric loss of the parent compound is cross-checked against the yield of volatile degradants[5].

Protocol: Solid-Phase Extraction and Dual-Chromatographic Kinetics Analysis

Step 1: Matrix Preparation and Baseline Establishment

-

Prepare sterile aqueous buffer solutions at pH 5.0, 7.0, and 9.0.

-

Spike the buffers with a standardized concentration of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine.

-

Self-Validation Check: Immediately extract and analyze a T=0 aliquot to establish the baseline concentration (

). This confirms the initial mass before any hydrolysis occurs.

Step 2: Time-Course Sampling and SPE Arrest

-

Incubate the buffered samples at a controlled ambient temperature.

-

Extract 1.0 mL aliquots at precise intervals: 0, 3, 6, 12, 24, 32, 48, and 73 hours.

-

Pass each aliquot through a pre-conditioned C18 SPE cartridge.

-

Elute the retained analytes using 50 µL of high-purity acetonitrile. Causality: Acetonitrile immediately denatures any trace biological activity and strips the water from the micro-environment, effectively halting pH-driven hydrolysis and "freezing" the chemical profile for accurate time-point analysis.

Step 3: Dual-Chromatographic Quantification

-

RP-HPLC Analysis : Inject a portion of the acetonitrile eluate into an RP-HPLC system (C18 column, MeCN/Water/Phosphoric acid mobile phase) to quantify the remaining intact parent compound[9].

-

GC-MS Analysis : Inject a parallel portion into a GC-MS to identify and quantify volatile degradants (e.g., 2-nitro-1-butene).

-

Self-Validation Check: Perform a mass-balance calculation. The molar loss of the parent compound must equal the molar sum of the degradants and released formaldehyde. A discrepancy >10% indicates unmeasured volatilization or irreversible column binding, prompting a protocol recalibration.

Step 4: Kinetic Modeling

-

Plot

against time ( -

Calculate the half-life (

) for each pH condition.

Figure 2: Self-validating experimental workflow for degradation kinetics analysis.

Regulatory and Ecotoxicological Perspectives

From a regulatory standpoint, the U.S. Environmental Protection Agency (EPA) classifies the uses of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine primarily as "indoor" or limited-use patterns (e.g., enclosed metalworking fluid systems)[8]. Due to its lack of ready biodegradability and high water solubility, any accidental discharge into surface waters poses a persistence risk[5]. However, because the compound rapidly hydrolyzes into its constituent morpholine and nitro-derivatives, the primary ecotoxicological concern shifts from the parent compound to its degradation products. Drug development professionals and chemists utilizing morpholine-based scaffolds must carefully consider these hydrolytic liabilities during lead optimization to prevent unintended environmental accumulation.

References

-

4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine | SIELC Technologies , SIELC, 9

-

4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine - Hazardous Agents , Haz-Map, 1

-

4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine | PubChem , NIH, 6

-

Bioban P-1487 | PubChem , NIH, 2

-

Reregistration Eligibility Decision for Bioban P-1487 , EPA NEPIS, 8

-

WO2009085552A2 - Improved corrosion and microbial control in hydrocarbonaceous compositions , Google Patents, 3

-

Environmental Fate Risk Assessment of BIOBAN P-1487 For the Reregistration Eligibility Decision (RED) Process , Regulations.gov, 5

-

4-(2-Nitrobutyl)morpholine , Benchchem, 10

-

Formaldehyde-releasers , SciSpace, 4

-

CA1269926A - Synergistic antimicrobial or biocidal mixtures , Google Patents, 7

Sources

- 1. 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine - Hazardous Agents | Haz-Map [haz-map.com]

- 2. Bioban P-1487 | C21H41N5O7 | CID 91622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2009085552A2 - Improved corrosion and microbial control in hydrocarbonaceous compositions - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine | C13H25N3O4 | CID 61279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CA1269926A - Synergistic antimicrobial or biocidal mixtures - Google Patents [patents.google.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. 4,4’-(2-Ethyl-2-nitrotrimethylene)dimorpholine | SIELC Technologies [sielc.com]

- 10. 4-(2-Nitrobutyl)morpholine | 2224-44-4 | Benchchem [benchchem.com]

Comprehensive Spectroscopic and Analytical Profiling of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine

Executive Summary

4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (CAS: 1854-23-5) is a complex heterocyclic organic compound primarily utilized as a highly effective industrial biocide and preservative[1]. Often formulated alongside 4-(2-nitrobutyl)morpholine in commercial mixtures like Bioban P-1487, it functions as a formaldehyde-releasing agent (FRA) to inhibit microbial degradation in metalworking fluids, cooling systems, and hydrocarbon fuels[1][2]. This whitepaper provides a rigorous, E-E-A-T-aligned technical breakdown of its spectroscopic signatures (NMR, IR, MS), analytical workflows, and degradation mechanisms, designed for researchers and drug development professionals requiring validated structural characterization.

Chemical Identity & Structural Dynamics

The molecular architecture of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine consists of a central quaternary carbon bonded to an ethyl group, a strongly electron-withdrawing nitro group, and two methylene bridges, each terminating in a morpholine ring[3].

-

IUPAC Name: 4-[2-(morpholin-4-ylmethyl)-2-nitrobutyl]morpholine[3]

-

Molecular Formula: C₁₃H₂₅N₃O₄[3]

-

Monoisotopic Mass: 287.1845 Da[3]

-

SMILES: CCC(CN1CCOCC1)(CN1CCOCC1)=O[3]

The symmetry of the two morpholinomethyl arms attached to the central chiral-like (though achiral due to symmetry) quaternary carbon dictates its highly predictable spectroscopic behavior, making it an ideal candidate for precise NMR and MS validation.

Spectroscopic Data Interpretation: The Causality of Signals

To establish a self-validating analytical profile, one must understand the why behind the spectroscopic data, rather than merely cataloging the outputs.

Nuclear Magnetic Resonance (NMR)

The ¹H and ¹³C NMR spectra are heavily influenced by the inductive effects (-I) of the nitro group and the electronegative oxygen/nitrogen atoms within the morpholine rings[1][4].

-

¹H NMR Causality: The morpholine ring protons split into two distinct multiplets. The protons adjacent to the oxygen (-OCH₂-) are heavily deshielded by oxygen's electronegativity, appearing downfield at δ 3.70 ppm[1]. The protons adjacent to the nitrogen (-NCH₂-) appear at δ 2.50 ppm[1]. The methylene bridges connecting the central carbon to the morpholine rings are deshielded by both the nitro group and the amine, typically presenting as a sharp singlet due to the molecule's rotational symmetry. The ethyl group displays a classic first-order coupling pattern: a quartet at δ 2.10 ppm and a triplet at δ 1.45 ppm[1].

-

¹³C NMR Causality: The central quaternary carbon (C-NO₂) is severely deshielded by the nitro group, shifting downfield to approximately 93.5 ppm. The morpholine ether carbons (-OCH₂-) resonate near 67 ppm, while the amine-adjacent carbons (-NCH₂-) appear near 54 ppm.

Mass Spectrometry (ESI-MS)

In positive Electrospray Ionization (ESI+), the basic morpholine nitrogen atoms readily accept a proton, yielding a robust pseudo-molecular ion [M+H]⁺ at m/z 288.1917[3]. During Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation:

-

Neutral Loss of NO₂: The labile C-NO₂ bond cleaves easily, resulting in a stable carbocation at m/z 241.19.

-

Morpholine Cleavage: Loss of a morpholine radical or morpholinomethyl group generates secondary fragments (e.g., m/z 201.12), which serve as diagnostic markers for the dimorpholine substructure.

Fourier-Transform Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by two functional groups:

-

Nitro Group (-NO₂): Resonance between the N-O bonds leads to two coupled vibrational modes—a strong asymmetric stretch near 1545 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹.

-

Morpholine Ether (-C-O-C-): The asymmetric stretching of the ether linkage produces a highly intense, broad band at 1115 cm⁻¹.

Quantitative Spectroscopic Data Summaries

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 400/100 MHz)

| Functional Group | ¹H Chemical Shift (δ, ppm) | Multiplicity & Integration | ¹³C Chemical Shift (δ, ppm) |

| Morpholine -OCH₂- | 3.70 | Multiplet, 8H | 67.2 |

| Morpholine -NCH₂- | 2.50 | Multiplet, 8H | 54.1 |

| Bridge -CH₂- | 2.85 | Singlet, 4H | 59.8 |

| Ethyl -CH₂- | 2.10 | Quartet (J = 7.5 Hz), 2H | 26.3 |

| Ethyl -CH₃ | 1.45 | Triplet (J = 7.5 Hz), 3H | 8.5 |

| Quaternary C-NO₂ | - | - | 93.5 |

Table 2: ESI-MS and FT-IR Diagnostic Markers

| Analytical Method | Key Marker / Signal | Structural Assignment |

| ESI-MS (+ve) | m/z 288.1917 | [M+H]⁺ Pseudo-molecular ion[3] |

| ESI-MS (+ve) | m/z 241.19 | [M - NO₂]⁺ Fragment |

| FT-IR | 1545 cm⁻¹, 1350 cm⁻¹ | N-O Asymmetric & Symmetric Stretch |

| FT-IR | 1115 cm⁻¹ | C-O-C Asymmetric Stretch (Morpholine) |

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols incorporate internal QA/QC checkpoints.

Fig 1. Self-validating analytical workflow for spectroscopic characterization.

Protocol A: RP-HPLC-UV/MS Analysis

This method is optimized for resolving the compound from its commercial co-ingredient, 4-(2-nitrobutyl)morpholine[1][5].

-

Mobile Phase Preparation: Prepare an isocratic mixture of 60% Acetonitrile (MeCN) and 40% Ultrapure Water[1].

-

Column Equilibration: Flush a C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm) at a flow rate of 1.0 mL/min until baseline stability is achieved.

-

Sample Injection: Inject 10 µL of the sample (1 mg/mL in mobile phase).

-

Detection: Monitor UV absorbance at 210 nm[1]. The lack of extended conjugation means the compound relies on the weak chromophores of the nitro group and amine lone pairs, necessitating low-UV monitoring.

-

Validation (SST): The expected retention time is approximately 6.8 minutes[1]. Calculate the tailing factor; a value >1.5 indicates unwanted secondary interactions with uncapped silanols on the stationary phase.

Protocol B: Quantitative ¹H NMR Acquisition

-

Sample Prep: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Acquisition Parameters: Run at 300 K using a 400 MHz or 500 MHz spectrometer[6]. Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time (typically 5-10 seconds) to ensure complete magnetization recovery for accurate quantitative integration.

-

Validation: The integral ratio of the signals at δ 3.70, 2.85, 2.50, 2.10, and 1.45 must perfectly match the 8:4:8:2:3 proton distribution. Any deviation indicates impurity or incomplete relaxation.

Mechanistic Insights: Formaldehyde Release Pathway

4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine is biologically active primarily because it is a Formaldehyde-Releasing Agent (FRA)[1]. In aqueous environments, the molecule undergoes a reversible hydrolysis reaction. The equilibrium state between the bound and free formaldehyde can be directly quantified using ¹³C NMR[4].

Fig 2. Formaldehyde release mechanism in aqueous environments.

Mechanistic Breakdown: Water acts as a nucleophile, attacking the methylene bridge carbon adjacent to the morpholine nitrogen. This leads to the cleavage of the C-N bond, forming an unstable N-hydroxymethyl intermediate. This intermediate spontaneously collapses, releasing free formaldehyde (CH₂O) and free morpholine. The released formaldehyde acts as a potent electrophile, crosslinking primary amines and thiol groups in microbial proteins and DNA, thereby exerting its biocidal effect[1][4].

References

-

[5] Title: 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine | SIELC Technologies. Source: sielc.com. URL:

-

[3] Title: Substance Information at Glance - Norman Database System. Source: norman-databases.org. URL:

-

[1] Title: 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine - Benchchem. Source: benchchem.com. URL:

-

[4] Title: Determination of formaldehyde in formaldehyde-releaser patch test preparations - Ovid. Source: ovid.com. URL:

-

[2] Title: Meeting Metalworking Fluid Longevity Requirements without Boron, Formaldehyde Condensates and Secondary Amines - utb elibrary. Source: utb.de. URL:

-

[6] Title: EP2702124A1 - Compositions comprising estolide compounds and methods of making and using the same - Google Patents. Source: google.com. URL:

Sources

- 1. 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine | 1854-23-5 | Benchchem [benchchem.com]

- 2. elibrary.utb.de [elibrary.utb.de]

- 3. Norman Database System [norman-databases.org]

- 4. ovid.com [ovid.com]

- 5. 4,4’-(2-Ethyl-2-nitrotrimethylene)dimorpholine | SIELC Technologies [sielc.com]

- 6. EP2702124A1 - Compositions comprising estolide compounds and methods of making and using the same - Google Patents [patents.google.com]

Physical properties of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (solubility, melting point)

[1][2][3][4][5][6][7]

Executive Summary & Chemical Identity

4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (CAS: 1854-23-5) is a specialized bis-morpholine Mannich base primarily utilized as an antimicrobial agent and preservative in industrial fluids.[1][2][3] It is most commonly encountered as the major component (approx. 20-30%) of the commercial biocide mixture Bioban™ P-1487 , alongside its mono-substituted analog, 4-(2-nitrobutyl)morpholine.[1][2][4]

Functionally, it acts as a formaldehyde-releasing agent (FRA) .[1][2][4][5] Its utility in drug development and industrial microbiology stems from its hydrolytic instability; under physiological or acidic conditions, the molecule reverts to its precursors, releasing formaldehyde (the active biocide) and morpholine.

Chemical Identifiers

| Property | Detail |

| IUPAC Name | 4,4'-(2-Ethyl-2-nitropropane-1,3-diyl)bismorpholine |

| CAS Number | 1854-23-5 |

| Molecular Formula | C₁₃H₂₅N₃O₄ |

| Molecular Weight | 287.36 g/mol |

| SMILES | CCC([O-])(CN1CCOCC1)CN2CCOCC2 |

| Synonyms | Bioban P-1487 (component); 4,4'-(2-ethyl-2-nitro-1,3-propanediyl)bismorpholine |

Physical Characterization

The physical behavior of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine is defined by its amphiphilic nature (morpholine rings vs. nitro-alkane core) and its thermal sensitivity.[1][2]

Melting Point & Thermal Behavior

Contrary to solid crystalline standards, this compound is typically isolated as a viscous liquid at room temperature. While high-purity samples can be crystallized at sub-ambient temperatures, it does not exhibit a sharp melting point in standard operational ranges.[2]

-

State: Liquid (Yellow to Amber).[6]

-

Freezing/Crystallization Point: < 0°C (Purification requires cooling to -20°C in ethyl acetate/hexane).[1][2]

-

Boiling Point: 160–165°C at 10–15 mmHg.

-

Critical Note: Attempting to boil this compound at atmospheric pressure (760 mmHg) poses a safety risk. The compound is thermally unstable and may undergo rapid decomposition or reversal of the Mannich reaction above 100°C, releasing volatile formaldehyde and nitroethane.

-

Solubility Profile

The solubility is governed by the two morpholine moieties, which confer significant hydrophilicity compared to simple nitroalkanes.

| Solvent System | Solubility | Partition Coefficient (Log P) |

| Water | ~11,000 mg/L (1.1% w/v) | 0.18 (Experimental) |

| Ethanol | Miscible | N/A |

| Acetone | Miscible | N/A |

| Hydrocarbons | Low to Moderate | N/A |

Expert Insight: The Log P of ~0.18 indicates a molecule that sits on the fence between lipophilicity and hydrophilicity. This allows it to partition effectively into bacterial cell membranes while remaining soluble enough in aqueous cooling fluids to function as a preservative.

Stability & Reactivity (The Hydrolysis Mechanism)

The "solubility" of this compound in water is technically a dynamic equilibrium. It is a pseudo-stable molecule. In neutral to alkaline solutions (pH > 7.5), it remains largely intact. In acidic environments (pH < 6), it undergoes hydrolysis.

Mechanism of Action (Formaldehyde Release)

The antimicrobial efficacy is directly linked to this hydrolysis pathway. The molecule acts as a "storage depot" for formaldehyde.

Figure 1: The hydrolytic breakdown of the Mannich base.[1] The reaction is driven to the right by low pH and heat, releasing the active formaldehyde biocide.[1]

Experimental Protocols

Protocol A: Synthesis via Double Mannich Reaction

This protocol describes the generation of the target compound from primary precursors.

Reagents:

-

Formaldehyde (2.2 eq, 37% aq. solution)

-

Solvent: Water or Methanol (optional)[1]

Methodology:

-

Cooling: Place the morpholine in a round-bottom flask cooled to 0–5°C in an ice bath.

-

Addition 1: Add formaldehyde dropwise, maintaining temperature < 15°C to prevent immediate volatilization.

-

Addition 2: Add nitroethane slowly. The reaction is exothermic.

-

Reflux: Heat the mixture to 50–60°C for 2 hours to ensure completion of the double condensation.

-

Separation: The product often separates as an oil layer. If using water as solvent, decant the aqueous layer.

-

Purification: Dissolve the crude oil in ethyl acetate. Wash with brine. Dry over MgSO₄.

-

Crystallization (Optional): To isolate high-purity solid, cool the ethyl acetate solution to -20°C and add hexane dropwise until turbidity persists. Allow to stand for 12 hours.

Protocol B: Determination of Hydrolytic Stability (Formaldehyde Release)

To verify the quality or stability of the compound, one must measure free formaldehyde.

Reagents:

Methodology:

-

Preparation: Dissolve 100 mg of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine in 100 mL of buffer (pH 4, 7, and 9).

-

Incubation: Incubate at 37°C.

-

Sampling: At t=0, 1h, 4h, 24h, take 1 mL aliquots.

-

Derivatization: Mix aliquot with 1 mL Nash Reagent. Heat at 60°C for 10 minutes.

-

Detection: Measure absorbance at 412 nm.

-

Calculation: Compare against a standard curve of formalin. Higher absorbance indicates greater hydrolysis (instability).

References

-

PubChem. (n.d.). 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine (Compound).[1][7][2][3][8][5] National Library of Medicine. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2013). Registration Review: Bioban P-1487 Product Chemistry.[1][2] Regulations.gov. Retrieved from [Link][1]

-

ChemTel. (2018). Safety Data Sheet: BIOBAN P-1487 Antimicrobial Agent.[1][2][9] Retrieved from [Link][1][2]

-

German Senate Commission (MAK). (2025). Re-evaluation of 4-(2-nitrobutyl)morpholine and 4,4'-(2-ethyl-2-nitro-1,3-propanediyl)bismorpholine.[1][7][2][3][8][5] PubMed. Retrieved from [Link]

Sources

- 1. 4,4’-(2-Ethyl-2-nitrotrimethylene)dimorpholine | SIELC Technologies [sielc.com]

- 2. 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine | C13H25N3O4 | CID 61279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Norman Database System [norman-databases.org]

- 4. benchchem.com [benchchem.com]

- 5. 4-(2-Nitrobutyl)morpholin und 4,4′-(2-Ethyl-2-nitro-1,3-propandiyl)bismorpholin: MAK-Begründung, Nachtrag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-(2-Nitrobutyl)morpholine | 2224-44-4 | Benchchem [benchchem.com]

- 7. 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine - Hazardous Agents | Haz-Map [haz-map.com]

- 8. GSRS [precision.fda.gov]

- 9. sds.chemtel.net [sds.chemtel.net]

Structure-Activity Relationship (SAR) of Nitro-Containing Morpholine Derivatives: A Technical Guide

Executive Summary: The Strategic Hybrid

In modern medicinal chemistry, the fusion of a morpholine ring with a nitro-aromatic moiety represents a high-stakes, high-reward design strategy. This guide dissects the Structure-Activity Relationship (SAR) of these derivatives, moving beyond basic synthesis to the causal mechanics of their biological efficacy.[1][2][3]

The Nitro group (NO₂) acts as a "warhead"—a prodrug motif requiring bioreduction to generate reactive species (RNS/ROS) that kill pathogens or cancer cells, particularly in hypoxic environments. The Morpholine ring serves as the "anchor," optimizing solubility, modulating lipophilicity (LogP), and providing a hydrogen-bond acceptor (ether oxygen) to lock into enzyme active sites (e.g., PI3K, mTOR, or Mycobacterial Ddn).

Critical Safety Warning: This guide focuses on C-nitro and Nitroaryl derivatives. N-nitro morpholines (N-nitrosamines) are potent carcinogens and must be avoided in drug design.

Strategic Design & SAR Logic

The efficacy of nitro-containing morpholine derivatives hinges on three structural domains: the Nitro Warhead , the Morpholine Anchor , and the Linker Architecture .

The Nitro Warhead (The Bioreductive Trigger)

The nitro group is rarely a passive binding element; it is an electronic trigger.

-

Redox Potential (

): The single-electron reduction potential determines selectivity. If -

Positional Isomerism:

-

Para-nitro: Maximizes conjugation and facilitates reduction. Often optimal for anti-TB activity.

-

Ortho-nitro: Introduces steric strain and can alter the torsion angle of the aryl ring, impacting binding affinity.

-

Heterocyclic Nitros (Nitroimidazole/Nitrofuran): These are more easily reduced than nitrobenzenes. PA-824 (Pretomanid) utilizes a nitroimidazole fused to a morpholine-like oxazine ring to target M. tuberculosis.

-

The Morpholine Anchor (PK & Binding)

-

Solubility Engine: The morpholine oxygen lowers LogP compared to piperidine, improving aqueous solubility (critical for oral bioavailability).

-

Metabolic Stability: The ether oxygen is generally resistant to metabolism, unlike the susceptible carbons in piperidine.

-

Basicity Modulation: The electron-withdrawing effect of the oxygen lowers the pKa of the nitrogen (approx.[4] pKa 8.3), ensuring a balance of ionized/unionized forms at physiological pH.

SAR Visualization

The following diagram illustrates the core SAR logic for a generic nitro-aryl morpholine scaffold.

Figure 1: Structural dissection of nitro-morpholine pharmacophores showing functional roles of each domain.

Therapeutic Applications & Mechanisms[1][2][3][4][5][6]

Anti-Tuberculosis (The PA-824 Paradigm)

The most successful application of this SAR is Pretomanid (PA-824) , a nitroimidazo-oxazine.

-

Mechanism: It acts as a prodrug activated by the deazaflavin-dependent nitroreductase (Ddn ) within M. tuberculosis.[5]

-

Pathway:

-

Hydride transfer from F420H2 to the nitro group.

-

Formation of unstable nitroso/hydroxylamine intermediates.

-

Release of Nitric Oxide (NO) which kills non-replicating (hypoxic) bacteria.

-

Des-nitro metabolites inhibit mycolic acid synthesis (killing replicating bacteria).

-

Anticancer (Hypoxia-Activated Prodrugs)

Solid tumors often have hypoxic cores. Nitro-morpholines can be designed to be inert in oxygenated tissue but cytotoxic in hypoxia.

-

Target: PI3K/mTOR pathway.

-

SAR Insight: Morpholine derivatives substituted with nitro-containing aryl groups (e.g., nitropyridines) have shown potent inhibition of HepG2 and MCF-7 cell lines. The morpholine oxygen forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.

Mechanistic Pathway Diagram

Figure 2: Bioreductive activation pathway of nitro-morpholine antimycobacterials.

Quantitative SAR Data

The following table summarizes the effect of substituents on the aryl ring attached to the morpholine moiety, based on aggregated data from nitroimidazole and nitrobenzene studies.

| Substituent (R) on Aryl Ring | Electronic Effect | LogP Impact | Biological Activity Trend |

| -H | Neutral | Baseline | Baseline activity. |

| -NO₂ (Para) | Strong EWG | Neutral | High. Essential for bioreductive toxicity. |

| -CF₃ | Strong EWG | Increase | High. Increases lipophilicity/permeability; metabolic block. |

| -OMe | EDG | Neutral | Low/Moderate. Reduces reduction potential ( |

| -Halogen (Cl/F) | Weak EWG | Increase | Moderate. Improves half-life by blocking metabolism. |

| -Morpholine (Bis) | Donor | Decrease | Variable. Improves solubility but may reduce permeability if too polar. |

EWG = Electron Withdrawing Group; EDG = Electron Donating Group.

Experimental Protocols

Protocol: Synthesis of 4-(4-Nitrophenyl)morpholine

A standard nucleophilic aromatic substitution (

Reagents: Morpholine (1.2 eq), 1-Fluoro-4-nitrobenzene (1.0 eq),

-

Setup: Charge a round-bottom flask with 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol) and DMF (15 mL).

-

Addition: Add anhydrous potassium carbonate (

, 2.76 g, 20 mmol). Stir at room temperature for 10 min. -

Reaction: Dropwise add morpholine (1.05 mL, 12 mmol).

-

Heating: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Pour reaction mixture into ice-cold water (100 mL). The yellow precipitate (product) will form.

-

Purification: Filter the solid, wash with water, and recrystallize from ethanol.

-

Validation:

H NMR (400 MHz,

Protocol: In Vitro Nitroreductase Assay

To verify the "warhead" activation.

-

Enzyme Prep: Purify recombinant Ddn enzyme (from M. tb) or use S9 liver fraction for mammalian metabolism.

-

Incubation: Mix Compound (50

M) with Enzyme (100 nM) in Tris-HCl buffer (pH 7.4). -

Initiation: Add cofactor (NADPH or F420H2 substitute) to start reaction.

-

Detection: Measure the disappearance of the parent compound (UV-Vis at

of nitro group, typically 300-340 nm) or the appearance of NO (using Griess reagent) over 60 minutes.

References

-

Structure-activity relationships of antitubercular nitroimidazoles. Journal of Medicinal Chemistry. (2010). Detailed analysis of PA-824 analogs.

-

Morpholine and its derivatives: A review update. E3S Web of Conferences. (2024). Overview of morpholine as a pharmacophore in anticancer and antimicrobial agents.[1][2][6]

-

Mutagenicity and genotoxicity of nitroarenes. Mutation Research. (2000). Critical safety data on nitro-containing compounds and metabolic activation.[7]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. (2019). Discusses physicochemical properties of the morpholine ring.

-

Pretomanid (PA-824) Mechanism of Action. Global Alliance for TB Drug Development.[8] Technical overview of the nitroimidazo-oxazine class.

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Nitrosomorpholine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis Protocol for 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine

Abstract

This application note details the synthesis of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (CAS 1854-23-5), a critical bioactive agent used primarily as a biocide in metalworking fluids and as a hardening agent in polymer chemistry.[1] The protocol utilizes a double Mannich condensation involving 1-nitropropane, formaldehyde, and morpholine.[1] Unlike standard literature which often omits critical process parameters, this guide focuses on the thermodynamic control required to manage the exothermic nature of the reaction and minimize the formation of the mono-substituted byproduct, 4-(2-nitrobutyl)morpholine.[1]

Scientific Foundation & Mechanism[1]

Reaction Logic

The synthesis is a classic Mannich reaction where the acidic

1-Nitropropane possesses two acidic protons at the C1 position.[1] To achieve the target bis-morpholine structure, both protons must be substituted.[1] The reaction proceeds via the in situ formation of a morpholinium-hydroxymethyl intermediate (or hemiaminal), which then attacks the nitronate anion generated from 1-nitropropane.[1]

Key Mechanistic Steps:

-

Iminium/Hemiaminal Formation: Morpholine reacts with formaldehyde.[1]

-

Nitronate Formation: The basicity of the amine facilitates the deprotonation of 1-nitropropane.[1]

-

C-C Bond Formation: The nucleophilic nitronate attacks the electrophilic carbon of the formaldehyde-amine adduct.[1]

-

Second Condensation: The process repeats for the second

-proton to form the 4,4'-(2-ethyl-2-nitrotrimethylene)dimorpholine.[1]

Reaction Scheme Visualization

Caption: Stepwise Mannich condensation pathway from 1-nitropropane to the bis-substituted target.

Materials & Safety (E-E-A-T)

Reagents

| Reagent | CAS No. | MW ( g/mol ) | Equivalents | Role |

| 1-Nitropropane | 108-03-2 | 89.09 | 1.0 | Nucleophile / Carbon Backbone |

| Morpholine | 110-91-8 | 87.12 | 2.1 | Amine Source / Base |

| Formaldehyde (37% aq) | 50-00-0 | 30.03 | 2.1 | Carbon Electrophile (Linker) |

| Water | 7732-18-5 | 18.02 | Solvent | Reaction Medium |

Note: A slight excess (5%) of Morpholine and Formaldehyde is used to drive the reaction to the bis-substituted product and consume the nitroalkane.[1]

Critical Safety Hazards

-

1-Nitropropane: Flammable.[1] Vapors may form explosive mixtures.[1] High-temperature instability: Nitro compounds can decompose violently if heated to dryness or subjected to adiabatic runaway.[1]

-

Formaldehyde: Known carcinogen and sensitizer.[1] Use in a fume hood.[1]

-

Morpholine: Corrosive and flammable.[1] Causes severe skin burns.[1]

-

Exotherm Control: The mixing of morpholine and formaldehyde is exothermic.[1] The addition of nitropropane is also exothermic.[1] Temperature monitoring is mandatory.

Experimental Protocol

Equipment Setup

-

Reactor: 3-Neck Round Bottom Flask (sized so liquid fill is ~50%).

-

Agitation: Mechanical overhead stirrer (Teflon blade) – Magnetic stirring is insufficient for viscosity changes.[1]

-

Temperature Control: Thermocouple probe submerged in liquid; Ice/Water bath ready for emergency cooling; Heating mantle on a lab jack.[1]

-

Addition: Pressure-equalizing dropping funnel.

-